molecular formula C16H20N4OS B2420628 3-(5-(isopropylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852144-41-3

3-(5-(isopropylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2420628
CAS No.: 852144-41-3
M. Wt: 316.42
InChI Key: DBFVXZXSGFSLBI-UHFFFAOYSA-N
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Description

The compound “3-(5-(isopropylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a 1,2,4-triazole group, which is often found in various drugs due to its versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring and a 1,2,4-triazole ring. The isopropylthio and 2-methoxyethyl groups would be attached to these rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indole and 1,2,4-triazole rings might undergo various reactions such as substitution, addition, or ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar 1,2,4-triazole ring and the nonpolar isopropylthio group might influence its solubility, stability, and reactivity .

Scientific Research Applications

Catalytic Applications and Synthesis

Tandem Copper Catalysis

3-Sulfonyl[1,2,3]triazolo[4,5-b]indoles, which are structurally related to the specified compound, have been efficiently synthesized via a tandem catalysis process involving intramolecular ligand stabilized CuAAC and Cu-catalyzed C-N coupling. These compounds serve as α-imino rhodium carbene precursors for constructing valuable indole molecules, hinting at the utility of related compounds in complex organic synthesis and catalysis (Xing et al., 2014).

Antimicrobial Applications

Synthesis and Antimicrobial Activity

Novel 1-Triazolylethylindole derivatives, including structures with similarities to the queried compound, have demonstrated significant antimicrobial activities. Such compounds were synthesized through reactions involving indole azides and acetylenedicarboxylates, showcasing their potential as antimicrobial agents (Bhovi & Gadaginamath, 2005).

Antioxidant and Biological Activities

Antioxidant Properties

A series of 4-substituted-1H-1,2,4-triazole derivatives, related to the compound of interest, have been synthesized and evaluated for their antioxidant and antimicrobial properties. These studies suggest that compounds within this chemical family may have useful biological activities, including scavenging of free radicals and potential antimicrobial effects (Baytas et al., 2012).

Anti-inflammatory and Anticancer Properties

Anti-inflammatory and Anticancer Potential

Indole derivatives, including those structurally related to the specified compound, have been investigated for their anti-inflammatory and anticancer properties. These studies underscore the potential therapeutic applications of such compounds in treating inflammation and cancer (Prajapati, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many indole-containing compounds exhibit biological activity by interacting with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve studying its biological activity, optimizing its synthesis process, and investigating its potential applications in various fields such as medicine or materials science .

Properties

IUPAC Name

3-[4-(2-methoxyethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-11(2)22-16-19-18-15(20(16)8-9-21-3)13-10-17-14-7-5-4-6-12(13)14/h4-7,10-11,17H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFVXZXSGFSLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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